4-Propoxyaniline CAS number 4469-80-1
4-Propoxyaniline CAS number 4469-80-1
An In-Depth Technical Guide to 4-Propoxyaniline (CAS 4469-80-1) for Advanced Research and Development
Introduction
4-Propoxyaniline, registered under CAS number 4469-80-1, is an aromatic amine that serves as a critical building block in organic synthesis.[1] Structurally, it is an aniline molecule substituted at the para position with a propoxy group (-O-CH₂-CH₂-CH₃).[1] This substitution imparts specific physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its utility is most prominently noted in its role as a reactant for the preparation of targeted therapeutic agents, such as aggrecanase inhibitors.[1][2][3] This guide provides a comprehensive technical overview of 4-propoxyaniline, from its fundamental properties and synthesis to its applications and safe handling, tailored for professionals in research and drug development.
Physicochemical and Spectroscopic Properties
The functional groups of 4-propoxyaniline—the aromatic ring, the primary amine, and the propoxy ether—define its chemical behavior and physical characteristics. The amine group provides a site for nucleophilic reactions and salt formation, while the propoxy group influences its solubility and lipophilicity.[1] The compound typically appears as a colorless to brown liquid, is soluble in organic solvents, and has moderate to slight solubility in water.[1][2][3]
Table 1: Physicochemical Properties of 4-Propoxyaniline
| Property | Value | Source(s) |
| CAS Number | 4469-80-1 | [1][4][5] |
| Molecular Formula | C₉H₁₃NO | [1][4][6] |
| Molecular Weight | 151.21 g/mol | [4][7] |
| Appearance | Colorless to Brown Liquid | [1] |
| Boiling Point | 261.7 ± 13.0 °C (at 760 Torr) | [2] |
| Density | 1.016 ± 0.06 g/cm³ (at 20 °C) | [2] |
| Flash Point | >110 °C (>230 °F) - closed cup | [2][7][8] |
| Water Solubility | Slightly soluble (1.3 g/L at 25 °C) | [2][3] |
| pKa | 5.24 ± 0.10 (Predicted) | [2] |
| LogP (Octanol/Water) | 2.058 (Crippen Calculated) | [5] |
| SMILES | CCCOc1ccc(N)cc1 | [5] |
| InChI Key | DWOIGSLSPPLRKO-UHFFFAOYSA-N | [2][5] |
Synthesis and Purification
The synthesis of 4-propoxyaniline is most commonly achieved through the reduction of a nitroaromatic precursor, a robust and high-yielding method in organic chemistry. The causality behind this choice lies in the accessibility of nitroaromatic starting materials and the efficiency of catalytic hydrogenation.
Caption: General workflow for the synthesis of 4-Propoxyaniline.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is based on a common laboratory-scale synthesis.[4] The choice of a Palladium on Carbon (Pd/C) catalyst is due to its high activity and selectivity for nitro group reduction without affecting the benzene ring or the ether linkage. The use of a Parr apparatus allows the reaction to be conducted safely under a pressurized hydrogen atmosphere, significantly accelerating the reaction rate.
Materials:
-
1-(Allyloxy)-4-nitrobenzene (or 1-Nitro-4-propoxybenzene)
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply
-
Celite or a similar filter aid
-
Parr hydrogenation apparatus or equivalent
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Precursor Dissolution: Dissolve the nitroaromatic precursor (e.g., 1-(Allyloxy)-4-nitrobenzene, 0.51 g, 2.9 mmol) in a suitable solvent such as ethanol (50 mL).[4]
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst as a slurry in ethyl acetate. The catalyst is added as a slurry to safely manage the pyrophoric nature of dry Pd/C and ensure even distribution in the reaction mixture.
-
Hydrogenation Reaction: Transfer the mixture to a Parr apparatus. Pressurize the vessel with hydrogen gas (e.g., to 38 psi). The reaction is typically exothermic and proceeds with a noticeable drop in pressure as hydrogen is consumed.[4] The reaction can be monitored for completion, often within 0.5 to 1 hour.[4]
-
Catalyst Removal: Upon completion, carefully vent the hydrogen pressure. The reaction mixture is filtered through a pad of Celite to completely remove the solid Pd/C catalyst. This step is critical as residual palladium can interfere with subsequent reactions.[4]
-
Product Isolation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. This yields the crude 4-propoxyaniline, often as a brown oil with high purity (e.g., 98% yield).[4]
-
Further Purification (Optional): If required, the product can be further purified by vacuum distillation or column chromatography on silica gel, using a solvent system such as hexane/ethyl acetate.
Spectroscopic and Analytical Characterization
Structural confirmation of synthesized 4-propoxyaniline is typically performed using a combination of spectroscopic methods. While specific spectra are best obtained experimentally, published data provides a reference for expected results.[9][10]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically two doublets in the range of δ 6.6-6.8 ppm), the protons of the propoxy chain (a triplet for the terminal CH₃, a sextet for the middle CH₂, and a triplet for the O-CH₂), and a broad singlet for the amine (-NH₂) protons.[11]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (with the carbon attached to the oxygen appearing furthest downfield in the aromatic region) and three signals for the aliphatic carbons of the propoxy group.[9]
-
FT-IR: The infrared spectrum will show characteristic absorption bands for N-H stretching of the primary amine (typically two bands around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and aliphatic chain (~2850-2950 cm⁻¹), C=C stretching of the aromatic ring (~1500-1600 cm⁻¹), and strong C-O stretching of the ether linkage (~1240 cm⁻¹).[9]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 151.21).
Applications in Research and Drug Development
4-Propoxyaniline is a versatile intermediate, primarily utilized for its reactive amine group which can readily participate in amide bond formation, urea formation, and other nucleophilic substitution reactions.[1] This reactivity is harnessed in multi-step syntheses of complex target molecules.
A key documented application is its use as a reactant in the preparation of aggrecanase inhibitors.[1][2][3] Aggrecanases are enzymes implicated in the degradation of cartilage in conditions like osteoarthritis, making their inhibitors a significant area of drug development.
Caption: Role of 4-Propoxyaniline as a key intermediate in API synthesis.
In a typical synthetic pathway, the amine group of 4-propoxyaniline acts as a nucleophile, reacting with an electrophilic partner. For example, its reaction with phosgene or an isocyanate generates a highly reactive isocyanate intermediate or a substituted urea, respectively.[4] This new molecule can then undergo further reactions to build the final, biologically active compound. The propoxy group is often incorporated to modulate the lipophilicity and pharmacokinetic profile of the final drug candidate, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties.
Safety, Handling, and Toxicology
As with any reactive chemical intermediate, proper handling of 4-propoxyaniline is essential. It is classified as harmful if swallowed and causes skin and serious eye irritation.[7][12]
GHS Hazard Information:
Precautionary Measures & PPE:
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[13] The compound is noted to be air-sensitive and should be stored under an inert gas.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7] For operations where inhalation is possible, a suitable respirator with an organic vapor cartridge is recommended.[7]
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container.[3] Recommended storage is at room temperature or below (<15°C).[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]
The toxicological properties have not been fully investigated, and it should be handled with the care afforded to all novel or reactive chemical compounds.[13]
Conclusion
4-Propoxyaniline (CAS 4469-80-1) is a fundamentally important chemical intermediate with well-defined properties and established synthetic routes. Its value to the scientific community, particularly in drug discovery, is centered on its utility as a versatile building block for constructing complex molecular architectures. The presence of both a reactive amine and a property-modulating propoxy group makes it a strategic component in the synthesis of novel pharmaceutical agents. A thorough understanding of its chemistry, handling requirements, and applications is crucial for researchers aiming to leverage this compound in their development programs.
References
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Chemical Properties of Benzenamine, 4-propoxy- (CAS 4469-80-1) . (n.d.). Cheméo. Retrieved January 11, 2026, from [Link]
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SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND . (n.d.). Malaysian Journal of Fundamental and Applied Sciences. Retrieved January 11, 2026, from [Link]
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Supporting Information for Magnetically recoverable catalytic Co-Co2B nanocomposites . (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
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Spectral Information in PubChem . (2017, August 31). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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